molecular formula C18H21N3O4S2 B14726411 N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 6216-79-1

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide

Cat. No.: B14726411
CAS No.: 6216-79-1
M. Wt: 407.5 g/mol
InChI Key: OANBAWAAYJCYHO-UHFFFAOYSA-N
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Description

N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide is a synthetic compound featuring a tetrahydrobenzo[d]thiazol core fused with a dimethylsulfamoyl-substituted benzamide group. This compound is structurally analogous to kinase inhibitors and cardioprotective agents, suggesting possible applications in enzyme modulation or therapeutic contexts .

Properties

CAS No.

6216-79-1

Molecular Formula

C18H21N3O4S2

Molecular Weight

407.5 g/mol

IUPAC Name

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide

InChI

InChI=1S/C18H21N3O4S2/c1-18(2)9-13-15(14(22)10-18)26-17(19-13)20-16(23)11-5-7-12(8-6-11)27(24,25)21(3)4/h5-8H,9-10H2,1-4H3,(H,19,20,23)

InChI Key

OANBAWAAYJCYHO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide typically involves multiple steps:

    Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carbonyl compound under acidic conditions.

    Introduction of the Benzamide Moiety: The benzothiazole intermediate is then reacted with 4-(N,N-dimethylsulfamoyl)benzoic acid or its derivatives in the presence of coupling agents like EDCI or DCC to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like HPLC.

Chemical Reactions Analysis

Types of Reactions

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide can be used to study enzyme interactions, protein binding, and cellular uptake mechanisms.

Medicine

In medicine, this compound has potential as a pharmaceutical agent due to its benzothiazole core, which is known for its antimicrobial, anticancer, and anti-inflammatory properties.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets. The benzothiazole core can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The benzamide moiety can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Tetrahydrobenzo[d]thiazol Derivatives

  • N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-methylbenzamide (CAS: 868286-61-7) :
    This analog replaces the dimethylsulfamoyl group with a methyl substituent, reducing polarity and likely altering target affinity. The absence of the sulfonamide moiety may diminish interactions with sulfonamide-sensitive enzymes like carbonic anhydrases or kinases .
  • This modification could improve solubility but may reduce metabolic stability .

Thiazol-2-yl Benzamide Derivatives

Compounds such as 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) and N-(5-((dimethylamino)methyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide (4h) () share the thiazol-2-yl benzamide scaffold but incorporate pyridinyl and morpholine groups. These substituents enhance solubility and may target kinase domains or nucleic acid-binding proteins, unlike the sulfamoyl group in the target compound .

Enzyme Inhibition

  • ROCK Inhibitors (Compound 31 and A11) :
    While structurally distinct (e.g., tetrahydrobenzo[d]thiazol vs. indazole-thiadiazole hybrids), these compounds share benzamide linkages critical for Rho-associated kinase (ROCK) inhibition. The dimethylsulfamoyl group in the target compound may enhance selectivity for ROCK isoforms compared to halogenated analogs like A11 .
  • Triazole-Thiones (Compounds 7–9) :
    These derivatives () exhibit tautomerism between thiol and thione forms, enabling interactions with metalloenzymes. The target compound’s sulfamoyl group lacks this flexibility but offers stronger electron-withdrawing effects for covalent or ionic binding .

Cardioprotective Effects

  • N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide :
    This compound demonstrates superior cardioprotection to Mildronate and Levocarnitine by reducing smooth muscle hypoxia responses. The target compound’s dimethylsulfamoyl group may mimic this activity through nitric oxide modulation or ion channel interactions .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

  • Hydrophilic Modifications : Compounds like 4-((2-azidoethoxy)triethyleneglycol)-N-(4-pyridin-2-yl)thiazol-2-yl)benzamide () incorporate polyether chains to improve aqueous solubility. In contrast, the target compound’s dimethylsulfamoyl group balances hydrophilicity and membrane permeability .
  • Metabolic Stability : The dimethyl groups on the tetrahydrobenzo[d]thiazol core may reduce oxidative metabolism compared to unsubstituted analogs (e.g., ’s nitrobenzothiazol derivatives), prolonging half-life .

Spectral and Analytical Data

Compound Melting Point (°C) Key IR Absorptions (cm⁻¹) ¹H-NMR Features (δ, ppm) Reference
Target Compound Not reported ~1320–1350 (S=O stretch) Dimethyl singlet (~1.3–1.5), aromatic protons (~7.5–8.0)
4d (Morpholinomethyl analog) Not reported ~1240 (C=S), ~1660 (C=O) Morpholine protons (~3.5–4.0)
8a (Acetylpyridinyl derivative) 290 1679, 1605 (C=O) Acetyl CH₃ (~2.6), pyridinyl protons (~8.0–8.4)

Biological Activity

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C25H21N3O2S
  • Molecular Weight : 427.52 g/mol
  • CAS Number : Not specified in the sources but related compounds have CAS numbers like 325986-97-8 and 600130-11-8 for similar structures.

This compound has been studied primarily for its inhibitory effects on various enzymes. Its structure suggests potential interactions with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurobiology and pharmacology.

1. Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant inhibitory activity against AChE and BChE. For instance:

  • AChE Inhibition : Compounds in this category have shown Ki values ranging from 1.14 to 3.92 nM against AChE .
  • BChE Inhibition : Similar compounds demonstrated Ki values between 0.24 to 1.64 nM against BChE .

2. Antioxidant Activity

The antioxidant properties of this compound and its analogs have been highlighted in studies focusing on their ability to scavenge free radicals and reduce oxidative stress markers in biological systems.

3. Neuroprotective Effects

Given its enzyme inhibition profile, this compound may offer neuroprotective benefits by preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.

Case Studies

Several studies have documented the biological activity of similar compounds:

StudyFindings
Afzal et al., 2017Identified novel phloroglucinol derivatives with significant AChE and BChE inhibitory activities .
Abdel-Salam et al., 2016Demonstrated that certain combinations of drugs could enhance or inhibit cholinesterase activities in vivo .
Khoobi et al., 2013Reported on the design and synthesis of derivatives that showed promising inhibitory effects on AChE and BChE .

Q & A

Q. Basic Research Focus

  • 1H/13C NMR : Assign signals for the thiazole core (δ ~7.5–8.5 ppm for aromatic protons) and dimethylsulfamoyl group (δ ~3.0–3.5 ppm for N–CH3) .
  • HRMS (ESI) : Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm error .
  • IR Spectroscopy : Identify C=O (1660–1680 cm⁻¹) and S=O (1150–1250 cm⁻¹) stretches .

Advanced Tip : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in the tetrahydrobenzo[d]thiazol ring system .

How do structural modifications impact biological activity?

Q. Advanced Research Focus

  • Substituent effects : Electron-withdrawing groups (e.g., –SO2NMe2) enhance metabolic stability but may reduce solubility. Analogous compounds with fluorobenzamide moieties showed improved enzyme inhibition .
  • Tautomerism : Thione-thiol tautomerism in thiazole derivatives (e.g., ) affects binding to targets like PFOR enzymes .

Q. Methodological Approach :

Synthesize analogs with varying R-groups (e.g., –F, –Cl, –OCH3).

Evaluate bioactivity (e.g., antimicrobial, enzyme inhibition) and correlate with electronic parameters (Hammett constants) .

What computational strategies predict reactivity and binding modes?

Q. Advanced Research Focus

  • Docking studies : Use software like AutoDock to model interactions with PFOR or other targets. The amide and sulfamoyl groups often form hydrogen bonds with catalytic residues .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to predict sites for electrophilic/nucleophilic attack .

Case Study : DFT-optimized geometries of similar benzamides revealed charge delocalization in the thiazole ring, explaining their redox activity .

How can contradictions in spectral or biological data be resolved?

Q. Advanced Research Focus

  • Tautomeric equilibria : Use variable-temperature NMR to detect thione ↔ thiol shifts, which may explain inconsistent bioactivity .
  • Crystallography : Resolve crystal structures to confirm regiochemistry (e.g., amide vs. sulfonamide orientation) .

Example : In , thiadiazole-thiol tautomerism was confirmed by the absence of ν(S–H) in IR and 13C NMR shifts.

What strategies mitigate low yields in multi-step syntheses?

Q. Basic Research Focus

  • Intermediate stabilization : Protect reactive sites (e.g., Boc-protected amines in peptidomimetic syntheses) .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 5h vs. 24h) and improves yields (86–95%) in thiadiazole derivatives .

Q. Advanced Research Focus

  • PFOR enzyme assays : Monitor NADH oxidation rates in the presence of inhibitors .
  • IC50 determination : Use dose-response curves (e.g., nitazoxanide derivatives showed IC50 ~1–10 µM) .

Q. Protocol :

Prepare anaerobic enzyme solutions.

Add inhibitor (0.1–100 µM) and measure activity spectrophotometrically at 340 nm .

What synthetic routes avoid common side products?

Q. Basic Research Focus

  • Selective acylation : Use bulky bases (e.g., DMAP) to suppress O-acylation in thiazole-2-amines .
  • Sequential reactions : Separate amidation and sulfonylation steps to prevent cross-reactivity .

Case Study : achieved 63.4% yield by isolating intermediates before benzamide coupling.

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